molecular formula C30H20N2 B15364255 5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole

5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole

Cat. No.: B15364255
M. Wt: 408.5 g/mol
InChI Key: JUMVYQXYWJTKDL-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole (CAS: 2446434-80-4, referred to as CB-4305 in commercial catalogs) is a nitrogen-containing heterocyclic compound featuring a fused indolocarbazole core substituted with a biphenyl group at the 5-position . Its molecular formula is C₃₀H₂₀N₂, with a molar mass of 408.49 g/mol .

Properties

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

5-(4-phenylphenyl)-7H-indolo[2,3-b]carbazole

InChI

InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-29-13-7-5-11-24(29)26-18-25-23-10-4-6-12-27(23)31-28(25)19-30(26)32/h1-19,31H

InChI Key

JUMVYQXYWJTKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C6C(=C5)C7=CC=CC=C7N6

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Core Structure Substituents Molecular Weight (g/mol) Key References
5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole (CB-4306) 2071630-78-7 Indolo[2,3-c]carbazole Biphenyl at 5-position 408.49
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole 1637752-63-6 Indolo[2,3-c]carbazole Phenyl at 5-position 332.40
5,8-Di([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole 1800386-91-7 Indolo[2,3-c]carbazole Biphenyl at 5- and 8-positions 568.67
3,9-di-tert-butyl-5,7-bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,7-dihydroindolo[2,3-b]carbazole (2TRZ-P-ICz) N/A Indolo[2,3-b]carbazole Triazine and tert-butyl substituents ~900 (estimated)

Key Structural Differences :

  • CB-4305 vs. CB-4306 : The core differs in the indolocarbazole isomer ([2,3-b] vs. [2,3-c]), altering π-conjugation and electronic properties .
  • CB-4305 vs.
  • CB-4305 vs. 2TRZ-P-ICz : The latter incorporates triazine and tert-butyl groups, enhancing electron-transport capabilities and solubility .

Physicochemical Properties

Property CB-4305 CB-4306 5-Phenyl Analogue 2TRZ-P-ICz
Melting Point Not reported Not reported Not reported >300°C
Density (g/cm³) ~1.23 (predicted) ~1.23 (predicted) ~1.18 (predicted) Not reported
Boiling Point (°C) ~673 (predicted) ~673 (predicted) ~550 (estimated) Not reported
pKa ~16.83 ~16.83 ~16.5 (estimated) Not reported

Thermal Stability : Derivatives with bulky substituents (e.g., tert-butyl in 2TRZ-P-ICz) exhibit superior thermal stability (decomposition temperatures >300°C), making them more suitable for OLED applications than CB-4305 .

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